molecular formula C8H12N4 B13618949 N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine

Cat. No.: B13618949
M. Wt: 164.21 g/mol
InChI Key: QCNMTHICEOHUKE-UHFFFAOYSA-N
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Description

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine typically involves the reaction of cyclopropylamine with methylpyrimidine-2,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopropyl-N2-methylpyrimidine-2,4-dione, while reduction may produce this compound derivatives with different functional groups .

Scientific Research Applications

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and prevent the proliferation of cancer cells. This inhibition occurs through the binding of the compound to the active site of the kinase, thereby blocking its activity and leading to cell cycle arrest .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

4-N-cyclopropyl-2-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H12N4/c1-9-8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

QCNMTHICEOHUKE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)NC2CC2

Origin of Product

United States

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